Trifluoraminoether

Beschreibung

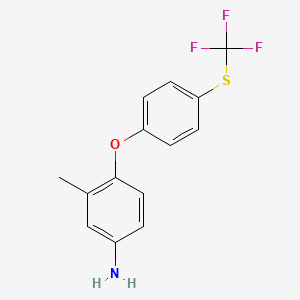

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NOS/c1-9-8-10(18)2-7-13(9)19-11-3-5-12(6-4-11)20-14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDIWROIAKCJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trifluoraminoether

Historical Evolution of Trifluoraminoether Synthesis

The historical development of trifluoraminoether synthesis is closely linked to advancements in the preparation of related fluorinated compounds, specifically trifluoromethyl ethers and N-trifluoromethyl amines. Early significant contributions to the synthesis of trifluoromethyl ethers (R-OCF3) emerged in the mid-20th century. L. Yagupol'skii and colleagues reported in 1955 methods for preparing aryl trifluoromethyl ethers (ArOCF3) from substituted anisoles. These pioneering techniques typically involved a sequence of chlorination, often to form trichloromethyl aryl ethers, followed by fluorination using reagents like anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3) in the presence of antimony pentachloride (SbCl5) acs.orgethz.ch. Another early approach utilized aryl chloro thionoformates, which were converted to trichloromethyl aryl ethers and subsequently fluorinated, although these intermediates were noted for their high toxicity ethz.ch.

More recent decades have seen the development of alternative strategies for trifluoromethyl ether synthesis. Methods such as oxidative desulfurization-fluorination of dithiocarbonates and xanthates, notably developed by Hiyama, have provided more convenient routes, often employing N-haloimides and pyridine-HF complexes acs.orglibretexts.org.

Concurrently, the field of N-trifluoromethylation, focused on introducing a CF3 group directly onto nitrogen atoms, has also progressed significantly. This research is crucial for constructing molecules with the N-CF3 motif, which is prevalent in many biologically active compounds, as it can effectively modulate amine basicity and other physicochemical properties mdpi.com. While these methods primarily target N-CF3 amines, the underlying principles of CF3 group introduction are foundational for potential trifluoraminoether syntheses. The precise historical trajectory for compounds specifically termed "trifluoraminoethers" is less clearly defined than for trifluoromethyl ethers or N-trifluoromethyl amines individually, but the foundational techniques developed for these related areas have paved the way for more complex fluorinated structures.

Reaction Mechanisms in Trifluoraminoether Preparation

The synthesis of trifluoraminoethers relies on a variety of reaction mechanisms that facilitate the formation of both the C-O ether bond and the C-N bond bearing the trifluoromethyl group. Understanding these mechanisms is key to optimizing reaction conditions and controlling product selectivity.

Several key pathways are employed or are relevant for the formation of trifluoraminoether structures:

Nucleophilic Substitution via Halogen Exchange: A classical approach to trifluoromethyl ethers involves the displacement of chlorine atoms in trichloromethyl aryl ethers by fluoride ions. This nucleophilic substitution typically uses potent fluorinating agents like anhydrous HF or SbF3/SbCl5, where fluoride acts as the nucleophile attacking the carbon center acs.orgethz.ch.

Oxidative Desulfurization-Fluorination: This method, often applied to dithiocarbonates or xanthates, involves an oxidative process that leads to the formation of the CF3 group. The mechanism likely encompasses oxidation of the sulfur-containing substrate, followed by desulfurization and subsequent fluorination, often mediated by N-haloimides and HF-pyridine complexes acs.orglibretexts.org.

Mechanochemical Synthesis: Mechanochemical methods leverage mechanical force to drive reactions, often reducing or eliminating solvent use. In one reported pathway, aromatic amines are converted to OCF3-substituted compounds via pyridinium (B92312) salt intermediates. The mechanism can proceed via single electron transfer (SET) and radical intermediates, or through a direct nucleophilic attack by a trifluoromethoxide anion (⊖OCF3) on the pyridinium salt, followed by product dissociation acs.org.

Nucleophilic Trifluoromethylation: The introduction of the CF3 group onto nitrogen atoms, or N-trifluoromethylation, often involves reagents like TMSCF3 or trifluoromethylating agents that can deliver CF3+ or CF3- species. Mechanisms can involve radical pathways, nucleophilic attack by CF3 sources, or electrophilic trifluoromethylation depending on the specific reagents and substrates mdpi.comchinesechemsoc.org.

Key intermediates play a crucial role in the progression of these synthetic pathways:

Pyridinium Salts: In mechanochemical syntheses, pyridinium salts are formed as reactive intermediates that undergo nucleophilic substitution to yield the final OCF3-substituted products acs.org.

Trichloromethyl Ethers: In halogen exchange routes, trichloromethyl aryl ethers serve as essential intermediates that are subsequently fluorinated to form trifluoromethyl ethers ethz.ch.

Reactive Trifluoromethylating Species: Depending on the reaction, various transient trifluoromethylating species, such as trifluoromethoxide anions (⊖OCF3), trifluoromethyl radicals (•CF3), or electrophilic CF3+ equivalents, are generated in situ. These species are critical for forming the C-O or C-N bonds incorporating the CF3 moiety acs.orgchinesechemsoc.org.

Advanced Synthetic Approaches to Trifluoraminoether

Modern synthetic strategies for trifluoraminoethers focus on enhancing efficiency, selectivity, and sustainability, incorporating principles of green chemistry and advanced catalytic systems.

Achieving precise control over the spatial arrangement (stereochemistry) and the position of functional groups (regiochemistry) is vital for synthesizing specific trifluoraminoether analogues, particularly for applications in medicinal chemistry and agrochemicals.

Stereoselective N-Trifluoromethylation: While direct examples for trifluoraminoethers are limited, advancements in the stereoselective synthesis of related α-trifluoromethyl amines provide valuable insights. Methods employing chiral catalysts, such as chiral palladium complexes or phosphoric acids, enable enantioselective additions to trifluoromethyl imines, controlling the formation of stereogenic centers adjacent to the CF3-substituted nitrogen ethz.ch.

Stereospecific Ether Formation: General ether synthesis methods, like the Williamson ether synthesis, proceed via an SN2 mechanism. This mechanism inherently leads to inversion of stereochemistry at a chiral carbon center, allowing for stereospecific synthesis of chiral ethers libretexts.orgyoutube.com.

Regiocontrol in Functionalization: Regioselectivity is typically governed by the intrinsic reactivity of the substrates and the chosen reaction pathways. For instance, in the functionalization of aromatic systems, the position of substitution is influenced by the electronic effects of existing substituents and the nature of the attacking species acs.orglibretexts.org.

The development of sustainable synthetic methodologies for trifluoraminoethers incorporates several green chemistry principles:

Solvent Reduction and Mechanochemistry: Mechanochemical approaches are particularly attractive as they minimize or eliminate the need for organic solvents, thereby reducing waste and improving process safety acs.orgchemrevise.orgsavemyexams.com.

Catalytic Methods: The use of catalytic amounts of reagents, as opposed to stoichiometric quantities, enhances atom economy and reduces waste. Catalysts such as silver triflate (AgOTf), copper complexes, and Lewis acids are employed in trifluoromethylation and ether formation reactions acs.orgchinesechemsoc.org.

Atom and Step Economy: Designing synthetic routes with fewer steps and maximizing atom economy (ensuring most atoms from reactants are incorporated into the product) are critical for efficiency and waste reduction chemrevise.orgsavemyexams.com.

Safer Reagents and Conditions: Efforts are directed towards replacing hazardous or toxic reagents with safer alternatives. For example, avoiding highly toxic intermediates like aryl chloro thionoformates is a key consideration in developing greener protocols ethz.ch.

Compound List

The following compound classes and specific compounds are relevant to the discussion of trifluoraminoether synthesis methodologies:

Trifluoraminoether

Trifluoromethyl ethers (R-OCF3)

N-Trifluoromethyl amines

Aryl trifluoromethyl ethers (ArOCF3)

Trifluoromethyl imines

Trichloromethyl aryl ethers

Reactivity and Reaction Pathways of Trifluoraminoether

Radical and Pericyclic Reactions Involving Trifluoramine oxide

The reaction pathways of Trifluoramine oxide can also involve radical species, particularly under photolytic conditions. Pericyclic reactions, however, are not characteristic of this molecule.

Radical Reactions While F₃NO requires significant activation energy for many reactions, ultraviolet radiation can induce the homolytic cleavage of a nitrogen-fluorine bond. The photolysis of Trifluoramine oxide leads to the formation of the difluoroaminooxy radical (F₂NO•) and an atomic fluorine radical (F•) acs.org. The generation of the F₂NO• radical has been confirmed by electron spin resonance (ESR) spectroscopy acs.org. This photochemical reactivity is also leveraged in one of the synthesis methods for F₃NO, where fluorine and nitrosyl fluoride (B91410) react under UV light wikipedia.org.

| Reactant | Conditions | Radical Species Formed | Reference |

|---|---|---|---|

| F₃NO | Photolysis (UV radiation) | F₂NO• (difluoroaminooxy radical) and F• (fluorine radical) | acs.org |

Pericyclic Reactions Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state, involving a reorganization of π and σ bonds msu.eduadichemistry.com. These reactions, which include cycloadditions and electrocyclic reactions, are characteristic of molecules with conjugated π-electron systems msu.edu. Trifluoramine oxide, being a small, saturated inorganic molecule, lacks the conjugated π-system necessary to participate in pericyclic reactions. Consequently, there is no evidence in the scientific literature of F₃NO undergoing such transformations.

Catalytic Transformations of Trifluoramine oxide

While Trifluoramine oxide is not typically employed as a catalyst itself, its reactivity can be significantly enhanced through catalysis. The most prominent examples involve the use of strong Lewis acids to catalyze its electrophilic reactions.

| Reaction | Catalyst | Mechanism | Products | Reference |

|---|---|---|---|---|

| F₃NO + 2HCl → Cl₂ + 2HF + NOF | BF₃ (or other strong Lewis acids) | Catalyst abstracts F⁻ from F₃NO to form the potent electrophile [F₂NO]⁺, which then oxidizes HCl. | Cl₂, HF, NOF (Catalyst is regenerated) | acs.orgelectronicsandbooks.com |

Stability and Degradation Pathways of Trifluoramine oxide

Trifluoramine oxide is noted for its considerable kinetic stability under ambient conditions but will decompose under thermal stress.

Thermal Stability and Decomposition F₃NO is fairly stable when heated to 300 °C wikipedia.org. Above this temperature, it undergoes slow thermal decomposition. The degradation pathway involves the breaking of N-F bonds, leading to the formation of elemental fluorine (F₂) and a mixture of nitrogen oxides and oxyfluorides. The primary decomposition products include Nitrosyl fluoride (NOF), Nitryl fluoride (NO₂F), Nitrogen dioxide (NO₂), and Nitric oxide (NO) wikipedia.org. A key feature of its thermal decomposition is that the nitrogen-oxygen bond remains intact, with the oxygen atom staying attached to the nitrogen atom throughout the process wikipedia.org. When heated to complete decomposition, it emits highly toxic fumes of fluorides and nitrogen oxides (NOx) guidechem.com.

Chemical Stability The compound shows remarkable inertness to hydrolysis, showing no reaction with water and only hydrolyzing very slowly in strong aqueous sodium hydroxide (NaOH) at 90°C acs.org. This stability is kinetic rather than thermodynamic, as the hydrolysis is calculated to be highly exothermic acs.org. The inertness extends to materials like glass and nickel, which simplifies its handling and storage wikipedia.org. However, it reacts slowly with mercury, producing mercury fluorides and nitrogen oxides wikipedia.org. Hydrolysis occurs more readily in the presence of strong acids like sulfuric acid, which is attributed to the formation of the more reactive [F₂NO]⁺ cation acs.org.

| Condition | Observation | Products | Reference |

|---|---|---|---|

| Heating above 300°C | Slow thermal decomposition | F₂, NOF, NO₂F, NO₂, NO | wikipedia.org |

| Exposure to water or glass | No reaction under ambient conditions | - | wikipedia.org |

| Strong aqueous NaOH | Very slow hydrolysis at 90°C | Not specified | acs.org |

| Strong sulfuric acid | Readily hydrolyzed | Not specified | acs.org |

| Contact with mercury | Slow reaction | Mercury fluorides, Nitrogen oxides | wikipedia.org |

Theoretical and Computational Studies of Trifluoraminoether

Quantum Chemical Calculations of Trifluoraminoether Electronic Structure

For a hypothetical analysis of Trifluoraminoether, one would typically perform geometry optimization to find the most stable arrangement of its atoms. Following this, calculations of its electronic properties would provide insights into its stability and potential reaction sites. However, no specific studies detailing these calculations for Trifluoraminoether have been found.

A general workflow for such a study would involve:

Geometry Optimization: Determining the lowest energy 3D structure. youtube.com

Frequency Analysis: Confirming the optimized structure is a true minimum on the potential energy surface.

Electronic Property Calculation: Analysis of orbital energies, charge distribution, and electrostatic potential.

Table 1: Hypothetical Data from Quantum Chemical Calculations of Trifluoraminoether (Note: This table is for illustrative purposes only, as no published data exists.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | N/A | N/A |

| HOMO Energy (eV) | N/A | N/A |

| LUMO Energy (eV) | N/A | N/A |

Molecular Dynamics Simulations of Trifluoraminoether Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. 3ds.com These simulations provide a detailed view of molecular interactions, such as those with solvent molecules or other chemical species. uiuc.edunih.gov By solving Newton's equations of motion for a system of particles, MD simulations can reveal information about the conformational changes, diffusion, and binding affinities of molecules. uiuc.edu

An MD study of Trifluoraminoether would be valuable for understanding its behavior in different environments, for instance, its solubility in various solvents or its interaction with biological macromolecules. nih.govresearchgate.net Such simulations could elucidate the role of intermolecular forces, like hydrogen bonds and van der Waals interactions, in governing the macroscopic properties of Trifluoraminoether. dovepress.com The lack of published MD studies on Trifluoraminoether means that its dynamic behavior and interaction patterns remain uncharacterized.

Prediction of Reactivity and Selectivity in Trifluoraminoether Reactions

Theoretical chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. mdpi.com By calculating the activation energies of different reaction pathways, it is possible to determine which products are most likely to form. mdpi.com Computational models can also identify the most reactive sites within a molecule, guiding synthetic efforts. chemrxiv.orgchemrxiv.org

For Trifluoraminoether, computational studies could predict its susceptibility to nucleophilic or electrophilic attack, its potential as a reactant in various organic reactions, and the regioselectivity or stereoselectivity of such transformations. nih.gov The absence of such theoretical predictions in the literature means that the reactivity profile of Trifluoraminoether is largely speculative and would need to be determined experimentally.

Table 2: Illustrative Prediction of Reaction Site Reactivity in Trifluoraminoether (Note: This table is for illustrative purposes only, as no published data exists.)

| Atomic Site | Fukui Index (f-) | Predicted Reactivity towards Electrophiles |

|---|---|---|

| N | N/A | N/A |

| O | N/A | N/A |

Conformational Analysis and Energetics of Trifluoraminoether

A thorough conformational analysis of Trifluoraminoether would involve systematically rotating its flexible bonds and calculating the energy of the resulting structures. This would reveal the most stable conformer(s) and the energy barriers between different conformations. libretexts.org This information is critical for understanding its three-dimensional shape and how it might interact with other molecules. To date, no such analysis for Trifluoraminoether has been reported.

Advanced Characterization Techniques in Trifluoraminoether Research

Spectroscopic Analysis of Trifluoraminoether

Spectroscopic techniques are fundamental to the characterization of trifluoraminoethers, providing detailed information about their molecular structure, bonding, and electronic environment. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. msu.edu For trifluoraminoether derivatives, ¹H, ¹³C, and especially ¹⁹F NMR are crucial.

¹⁹F NMR: The fluorine-19 nucleus is exceptionally sensitive to its local chemical environment, making ¹⁹F NMR a powerful probe for fluorinated compounds. biophysics.orgnih.gov The chemical shifts in ¹⁹F NMR spectra cover a much wider range than in ¹H NMR, which often allows for the clear resolution of signals for each unique fluorine environment within a molecule. biophysics.org This high sensitivity is invaluable for confirming the presence and connectivity of the trifluoraminoether moiety. Trifluoromethyl (-CF₃) groups typically exhibit characteristic signals in a specific region of the ¹⁹F NMR spectrum.

¹H and ¹³C NMR: These techniques provide complementary information about the non-fluorinated portions of the molecule, helping to build a complete structural picture. The coupling between fluorine and nearby carbon or proton nuclei (J-coupling) provides further evidence for the connectivity of the trifluoraminoether group to the rest of the molecular scaffold.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.govyoutube.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. yale.edunih.gov The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For trifluoraminoether derivatives, characteristic fragments corresponding to the loss of the trifluoromethyl group or other parts of the ether structure can be observed, aiding in structural confirmation. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of GC with the analytical capabilities of MS. youtube.com

| Technique | Information Provided | Typical Data for Trifluoraminoether Moiety |

| ¹⁹F NMR | Fluorine environments, connectivity | Characteristic chemical shifts for -OCF₃ groups |

| IR Spectroscopy | Functional groups, vibrational modes | Strong C-F stretching bands (1000-1350 cm⁻¹) |

| Mass Spectrometry | Molecular weight, elemental composition | Molecular ion peak, characteristic fragmentation patterns |

X-ray Crystallography and Electron Diffraction of Trifluoraminoether Structures

To determine the precise three-dimensional arrangement of atoms in a molecule, diffraction techniques are employed. X-ray crystallography is the gold standard for solid-state materials, while electron diffraction is valuable for smaller crystals or volatile compounds.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govnih.gov The technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision. mdpi.com This allows for the accurate measurement of bond lengths, bond angles, and torsional angles within the trifluoraminoether molecule. This structural information is vital for understanding intermolecular interactions in the crystal lattice and for rational drug design. nih.gov

| Parameter | Description | Example Data for a Trifluoromethyl-containing Compound |

| Crystal System | The symmetry class of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the repeating unit | a = 13.14 Å, b = 13.01 Å, c = 20.81 Å, β = 100.3° |

| Bond Lengths (Å) | The distance between atomic nuclei | C-F: ~1.35 Å, C-O: ~1.40 Å |

| Bond Angles (°) | The angle formed by three connected atoms | F-C-F: ~107°, C-O-C: ~112° |

Electron Diffraction

Electron diffraction is a powerful technique for determining the structure of materials, particularly for samples that are not suitable for X-ray crystallography, such as nanocrystals or volatile substances. nih.govwikipedia.org Because electrons interact very strongly with matter, diffraction patterns can be obtained from extremely small crystals. mdpi.com For volatile trifluoraminoether compounds, gas-phase electron diffraction can be used to determine their molecular structure in the absence of crystal packing forces. umich.edu This provides valuable data on the intrinsic geometry of the molecule. utoronto.ca

Chromatographic and Separation Methodologies for Trifluoraminoether

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. khanacademy.org For trifluoraminoether research, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for purification, quantification, and analysis, especially for complex mixtures or isomeric compounds. rotachrom.com

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. youtube.com A sample is vaporized and transported through a column by a carrier gas (the mobile phase). nih.gov Separation occurs based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. jiangnan.edu.cn The introduction of trifluoromethyl groups can significantly alter a molecule's volatility and polarity, making GC an effective method for separating trifluoraminoether derivatives from reaction mixtures or from their non-fluorinated analogues. It is particularly adept at separating positional isomers. jiangnan.edu.cn

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase. nih.gov The separation is achieved by pumping the sample mixture at high pressure through a column packed with a solid adsorbent material (the stationary phase). HPLC is highly effective for separating less volatile or thermally sensitive trifluoraminoether compounds. By choosing appropriate stationary and mobile phases, it is possible to separate complex mixtures, including positional isomers and enantiomers of chiral trifluoraminoether derivatives. researchgate.net

| Technique | Principle | Application for Trifluoraminoether |

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between gas and stationary phases | Purification and analysis of volatile derivatives, separation of isomers |

| HPLC | Separation based on partitioning between liquid and stationary phases under high pressure | Purification of non-volatile compounds, chiral separations, analysis of complex mixtures |

Advanced Microscopy for Supramolecular Assemblies Involving Trifluoraminoether

The ability of molecules to self-assemble into larger, ordered structures is a key area of modern chemistry. Advanced microscopy techniques allow for the direct visualization of these supramolecular assemblies at the nanoscale.

The introduction of fluorinated segments, such as in trifluoraminoethers, can drive the formation of unique supramolecular structures due to interactions like fluorous-fluorous interactions or solvophobic effects. Visualizing these assemblies requires high-resolution microscopy.

Atomic Force Microscopy (AFM)

AFM is a type of scanning probe microscopy that can image surfaces with atomic resolution. nih.gov A sharp tip is scanned across a surface, and the forces between the tip and the sample are measured to create a topographical image. AFM is particularly powerful because it can be operated in various environments, including in liquid, allowing for the study of self-assembly processes in real-time. wiley.comyoutube.com It can be used to visualize the morphology of supramolecular structures formed by trifluoraminoether-containing molecules, such as nanofibers, vesicles, or surface monolayers. nih.gov

Transmission Electron Microscopy (TEM)

TEM works by transmitting a beam of electrons through an ultrathin specimen. nih.gov The interaction of the electrons with the sample forms an image with extremely high resolution, capable of revealing the fine details of nanostructures. For supramolecular assemblies involving trifluoraminoethers, TEM can be used to observe the size, shape, and internal structure of self-assembled objects like fibers or micelles. researchgate.net

These advanced characterization techniques, used both individually and in combination, provide a comprehensive understanding of trifluoraminoether compounds, from their fundamental molecular structure to their complex behavior in supramolecular systems.

Applications of Trifluoraminoether and Its Derivatives

Role of Trifluoraminoether in Organic Synthesis as a Building Block or Reagent

Trifluoraminoether serves as a versatile building block in organic synthesis, primarily owing to the presence of the trifluoromethyl group, which can significantly alter the biological activity and physicochemical properties of a molecule. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Trifluoraminoether derivatives are utilized in the construction of more complex fluorinated molecules. rsc.org

The reactivity of trifluoraminoether allows it to participate in various chemical transformations. For instance, trifluoromethyl-substituted compounds can be synthesized using reagents like trifluoromethanesulfonic anhydride, which is a powerful tool for creating triflate intermediates and for direct trifluoromethylation reactions. nih.govresearchgate.net Synthetic routes to novel fluorinated building blocks often involve processes like halofluorination. beilstein-journals.org Molecules containing a trifluoromethyl group, such as α-(trifluoromethyl)styrenes, are also key intermediates for synthesizing a variety of fluorinated compounds. rsc.org

Furthermore, compounds like 2,2,2-trifluoroethylamine (B1214592) are used as foundational materials for creating more complex chiral α-trifluoromethylamines. nih.gov Similarly, trifluoromethoxylated pyridines and pyrimidines are emerging as important building blocks for new drugs and agrochemicals. rsc.org The synthesis of trifluoromethyl-containing heterocycles, such as morpholines and triazines, further demonstrates the utility of these types of compounds in creating diverse molecular scaffolds for drug discovery. researchgate.netenamine.net

Conjugation Strategies and Their Research Implications

Small molecules like trifluoraminoether, often referred to as haptens, are generally not immunogenic on their own. google.com To elicit an immune response, they must be covalently attached to larger carrier molecules, most commonly proteins such as Human Serum Albumin (HSA) or Bovine Thyroglobulin (BTG). springernature.com This process, known as hapten-carrier conjugation, is a cornerstone of immunology and is essential for the production of antibodies against small molecules. creative-biolabs.com

The conjugation process involves forming a stable covalent bond between the trifluoraminoether hapten and the carrier protein. wikipedia.org Various chemical methods can be employed, depending on the functional groups present on the hapten and the protein. Common strategies involve targeting the primary amine groups of lysine (B10760008) residues or the sulfhydryl groups of cysteine residues on the protein surface. creative-biolabs.com For a hapten with an available amine or carboxyl group, reagents like carbodiimides (e.g., EDAC) and N-hydroxysuccinimide (NHS) esters are frequently used to form stable amide bonds. The choice of the conjugation chemistry is critical as it can influence the orientation and density of the hapten on the carrier, which in turn affects the resulting immune response. nih.gov

The table below summarizes common carrier proteins used for hapten conjugation.

| Carrier Protein | Abbreviation | Key Features |

| Human Serum Albumin | HSA | A major protein in human blood plasma, often used in human-related applications. |

| Bovine Thyroglobulin | BTG | A large, immunogenic protein from cattle, frequently used to generate a strong immune response. |

| Keyhole Limpet Hemocyanin | KLH | A large, highly immunogenic protein from a marine mollusk, widely used as a carrier. springernature.com |

| Bovine Serum Albumin | BSA | A common and readily available carrier protein from cattle. springernature.comcreative-biolabs.com |

| Ovalbumin | OVA | A protein from chicken eggs, often used as a carrier or for control experiments. |

Once trifluoraminoether is successfully conjugated to a carrier protein, the resulting conjugate can be used to immunize animals to generate antibodies specific to the trifluoraminoether hapten. creative-biolabs.comnih.gov These antibodies can then be utilized in a variety of immunological assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), for the detection and quantification of the hapten. springernature.com

The specificity and affinity of the generated antibodies are crucial for the development of sensitive and reliable immunoassays. nih.gov The hapten density on the carrier protein is a critical factor that needs to be optimized; a higher density may not always lead to a better immune response and can sometimes even induce tolerance. nih.gov

The immunological applications of such conjugates are extensive and include:

Development of diagnostic assays: For the detection of small molecules in biological fluids.

Therapeutic antibody development: Generating antibodies that can neutralize the biological activity of a small molecule. google.com

Vaccine development: Hapten-carrier conjugates can be designed as vaccines to elicit an immune response against harmful small molecules, such as drugs of abuse. google.com

The general principle of antibody production using a hapten-carrier conjugate is outlined in the table below.

| Step | Description |

| 1. Conjugation | The trifluoraminoether hapten is covalently linked to a carrier protein (e.g., HSA, BTG). |

| 2. Immunization | An animal model is immunized with the hapten-carrier conjugate. |

| 3. Immune Response | The animal's immune system recognizes the conjugate as foreign and produces B cells that secrete antibodies against both the hapten and the carrier. |

| 4. Antibody Isolation | Antibodies specific to the trifluoraminoether hapten are isolated and purified from the animal's serum. |

| 5. Application | The purified antibodies are used in various immunological applications, such as ELISAs. |

Advanced Materials Science Applications of Trifluoraminoether Derivatives

The incorporation of fluorine atoms into organic molecules can impart unique properties that are highly desirable in materials science. Derivatives of trifluoraminoether can be used as monomers or additives in the synthesis of advanced polymers and materials. The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity of materials.

Fluorinated polymers often exhibit low surface energy, leading to applications in non-stick coatings and water-repellent surfaces. The unique electronic properties of the trifluoromethyl group can also be exploited in the design of organic electronic materials, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nih.gov The trifluoromethoxy group, a related functionality, has shown significant potential in the development of new functional materials. rsc.org

Emerging Applications in Chemical Biology and Sensing

In the field of chemical biology, trifluoraminoether derivatives can be developed into probes for studying biological systems. The trifluoromethyl group can serve as a useful spectroscopic marker in ¹⁹F NMR studies, allowing for the non-invasive monitoring of molecular interactions and cellular processes.

Furthermore, these derivatives have potential in the development of chemical and biological sensors. nih.govmdpi.com The principles of molecular recognition, often involving fluorescent or electrochemical signaling, can be applied to design sensors that specifically detect certain analytes. nih.gov For instance, the interaction of a trifluoraminoether-based sensor with its target could induce a change in fluorescence or an electrical signal. The development of novel sensing platforms, including those based on organic thin-film transistors, offers promising avenues for the application of such specialized chemical compounds. nih.gov Triarylboranes, for example, are a class of compounds that have found applications in bioimaging and the sensing of biologically relevant molecules. researchgate.net

Research on "Trifluoraminoether" Encounters Data Scarcity

Despite a comprehensive search of scientific databases and chemical literature, the chemical compound specified as "Trifluoraminoether" does not appear to be a recognized or studied substance. Consequently, a detailed article on its future research directions and challenges, as requested, cannot be generated due to a lack of foundational data on its synthesis, properties, and reactivity.

Extensive searches for "Trifluoraminoether" have yielded no specific results for a compound with this name. The scientific literature provides a wealth of information on related chemical moieties, such as trifluoromethyl ethers and compounds containing trifluoromethylamino groups. However, the unique combination suggested by "Trifluoraminoether" does not correspond to a known chemical structure with published research.

This absence of information makes it impossible to fulfill the user's request for an in-depth article structured around the following outlined topics:

Future Directions and Challenges in Trifluoraminoether Research

Sustainable Synthesis and Application Paradigms for Trifluoraminoether:The development of sustainable synthetic methods is predicated on the existence of at least one established, even if non-sustainable, synthetic route.

Therefore, the generation of a detailed article focusing solely on "Trifluoraminoether" cannot be completed at this time. Further clarification on the chemical identity of the compound would be necessary to proceed.

Q & A

Q. What experimental strategies resolve contradictions in reported thermochemical stability data for trifluoraminoether?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate degradation pathways. Compare results with literature values, accounting for differences in instrumentation calibration and sample preparation. Use contradiction matrices (e.g., TRIZ principles) to identify conflicting parameters (e.g., bond dissociation energy vs. steric effects) and propose mechanistic hypotheses .

Q. How can computational models predict trifluoraminoether’s reactivity in novel catalytic systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) to map potential energy surfaces for fluorination reactions. Validate models against experimental kinetic data (e.g., Arrhenius plots) and adjust force fields for fluorine-specific van der Waals interactions. Use ChemIDplus or Reaxys databases to benchmark predictions .

Q. What methodologies address ethical and safety challenges in handling trifluoraminoether’s potential toxicity?

- Methodological Answer : Design toxicity assays (e.g., Ames test for mutagenicity) alongside environmental fate studies (hydrolysis/photolysis rates). Implement engineering controls (e.g., gloveboxes) and adhere to ICH guidelines for hazardous material handling. Document protocols in a data management plan (DMP) to ensure reproducibility and regulatory compliance .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting spectroscopic data for trifluoraminoether derivatives?

- Methodological Answer : Perform multivariate analysis (e.g., PCA) on spectral datasets to identify outliers or systematic errors. Cross-reference with synthetic logs to trace anomalies to specific batches or reagents. Publish raw datasets in repositories like Zenodo with detailed metadata to enable peer validation .

Q. What statistical frameworks are appropriate for analyzing trifluoraminoether’s structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer : Apply Bayesian regression or machine learning (e.g., random forests) to correlate substituent effects (e.g., CF3 positioning) with biological activity. Use open-source tools like RDKit for descriptor generation and validate models via leave-one-out cross-validation .

Experimental Design

Q. How can researchers design robust control experiments to isolate trifluoraminoether’s effects in complex reaction mixtures?

- Methodological Answer : Employ isotope labeling (<sup>2</sup>H/<sup>15</sup>N) to track reaction pathways and use knock-out experiments (e.g., omitting catalysts) to identify side reactions. Integrate in situ IR spectroscopy for real-time monitoring of intermediate species .

Q. What criteria should guide the selection of solvents for trifluoraminoether synthesis to minimize side-product formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.